2,3-Dihydroimidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H7N3/c1-3-9-4-2-8-6(9)5-7-1/h1,3,5H,2,4H2 |
InChI Key |
SOIYIHNEUWFTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydroimidazo 1,2 a Pyrazine and Its Derivatives
Conventional Synthetic Routes to the 2,3-Dihydroimidazo[1,2-a]pyrazine Core
Traditional approaches to construct the this compound framework have laid the foundation for the synthesis of this important class of compounds. These methods often involve cyclization, condensation, and ring closure reactions from readily available starting materials.
Cyclization Reactions from Pyrazine (B50134) Precursors
A primary and straightforward strategy for synthesizing the imidazo[1,2-a]pyrazine (B1224502) skeleton involves the cyclization of appropriately substituted pyrazine precursors. This approach typically utilizes a 2-aminopyrazine (B29847) derivative which undergoes reaction with a suitable reagent to form the fused imidazole (B134444) ring.
One common method is the reaction of a 2-aminopyrazine with an α-halocarbonyl compound. researchgate.net For instance, the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines can be achieved by reacting a pyrazine derivative with reagents like 2-bromoacetophenone (B140003) or 3-(bromoacetyl)pyridine hydrobromide in the presence of a base such as potassium carbonate. researchgate.net This is followed by further transformations to yield the final product. researchgate.net
The general reaction scheme for the cyclization of 2-aminopyrazine with an α-haloketone is depicted below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Aminopyrazine | α-Haloketone (e.g., 2-bromoacetophenone) | Base (e.g., K2CO3), DMF, rt | Imidazo[1,2-a]pyrazine derivative |
This method offers a versatile entry to a variety of substituted imidazo[1,2-a]pyrazines, as the nature of the substituents on both the pyrazine ring and the α-halocarbonyl compound can be readily varied.
Condensation Reactions for Dihydroimidazo[1,2-a]pyrazine Formation
Condensation reactions are fundamental in heterocyclic synthesis, and they play a crucial role in the formation of the dihydroimidazo[1,2-a]pyrazine system. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.
A key condensation step often involves the reaction between an α-aminocarbonyl compound and another carbonyl-containing species. The formation of pyrazines themselves can occur through the dimerization of α-aminocarbonyl compounds, which then oxidize to the aromatic pyrazine. researchgate.net The subsequent or concurrent formation of the imidazole ring can be achieved through various condensation strategies. For example, a three-component condensation involving a 2-aminoazine, an aldehyde, and an isocyanide can be catalyzed by acids like p-toluenesulfonic acid to afford 3-aminoimidazo[1,2-a]pyrazines. researchgate.net
A representative condensation reaction is outlined in the following table:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| 2-Aminoazine | Aldehyde | Isocyanide | p-Toluenesulfonic acid | 3-Aminoimidazo[1,2-a]pyrazine |
This approach highlights the efficiency of building molecular complexity through the convergent assembly of multiple components.
Ring Closure Strategies involving α-Amino Acid Fragments
The incorporation of α-amino acid fragments into the this compound scaffold is a significant strategy, particularly for creating compounds with peptide-like structures. These methods often involve the formation of diketopiperazines (DKPs) derived from amino acids as key intermediates.
The formation of imidazo[1,2-a]pyrazine-3,6-diones, which are composed of three α-amino acid fragments, can be achieved through high-temperature reactions or with the use of strong dehydrating agents. nih.gov A proposed mechanism for this transformation involves four steps: O-acylation of a DKP with an amino acid, acyl transfer to a nitrogen atom, intramolecular condensation to form a cyclol, and finally, dehydration. nih.gov Quantum chemical calculations have provided insight into the energetics of these steps, both in the gas phase and with silica (B1680970) as a catalyst. nih.gov
The biomimetic synthesis of 2,5-disubstituted pyrazines can also be achieved through the dimerization of α-amino aldehydes derived from amino acids. rsc.org This process involves the in-situ generation of the α-amino aldehyde, which then dimerizes and oxidizes to form the pyrazine ring. rsc.org This approach offers a concise route to pyrazine natural products from readily available amino acid precursors. rsc.org
Advanced and Modern Synthetic Approaches
In recent years, the development of more efficient and environmentally friendly synthetic methods has led to the application of advanced technologies and novel reaction strategies for the synthesis of this compound derivatives. These modern approaches often offer advantages in terms of reaction times, yields, and the ability to generate diverse molecular libraries.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives. Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govnih.gov
For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridine and 3-aminoimidazo[1,2-a]pyrazine derivatives has been achieved using microwave-assisted multicomponent reactions. nih.gov This method involves the reaction of perfluorooctanesulfonyl-tagged benzaldehydes with 2-aminopyrazines and isocyanides, followed by post-condensation modifications, also under microwave heating. nih.gov Similarly, microwave irradiation has been employed for the efficient synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization. nih.gov
The advantages of microwave-assisted synthesis are summarized below:
| Feature | Description |
| Reduced Reaction Times | Reactions that take hours under conventional heating can often be completed in minutes. nih.govnih.gov |
| Improved Yields | Microwave heating can lead to higher conversions and product yields. nih.gov |
| Enhanced Reaction Control | Precise temperature control allows for cleaner reactions with fewer side products. |
Multicomponent Reaction (MCR) Strategies for Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains substantial portions of all the starting materials. MCRs are particularly well-suited for the rapid generation of molecular diversity and the construction of complex heterocyclic scaffolds.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used to synthesize imidazo-fused heterocycles. This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. This strategy has been successfully utilized to prepare multi-substituted 8-aminoimidazo[1,2-a]pyrazines using a 2,3-diaminopyrazine (B78566) substrate and a yttrium triflate catalyst. nih.gov This method has enabled the synthesis of novel derivatives with potential biological activity. nih.gov
Another application of MCRs is the fluorous synthesis of a 3-aminoimidazo[1,2-a]pyrazine library. nih.gov This approach combines the efficiency of MCRs with fluorous separation techniques for streamlined purification. nih.gov
The key features of MCR strategies are outlined in the table below:
| Feature | Description |
| High Atom Economy | Most of the atoms from the starting materials are incorporated into the final product. |
| Operational Simplicity | Reactions are typically performed in a single pot, reducing the number of synthetic steps and purification procedures. |
| Access to Molecular Diversity | The ability to vary three or more starting materials allows for the rapid synthesis of large libraries of compounds. nih.gov |
Catalytic Synthesis Methods
The synthesis of 2,3-dihydroimidazo[1,2-a]pyrazines and their aromatic counterparts, imidazo[1,2-a]pyrazines, has been significantly advanced through the use of catalytic systems. These methods offer advantages in terms of efficiency, cost-effectiveness, and environmental friendliness.
Iodine-Catalyzed Synthesis: A notable and efficient method for synthesizing imidazo[1,2-a]pyrazines involves an iodine-catalyzed one-pot, three-component condensation. rsc.orgnih.gov This reaction brings together an aryl aldehyde, 2-aminopyrazine, and an isocyanide. nih.gov The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. nih.gov The reaction proceeds through an initial in-situ formation of a product from the aryl aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the desired imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.govnih.gov This methodology has been successfully applied to a library of derivatives and can be performed at room temperature. nih.gov
Gold(I)-Catalyzed Synthesis: Gold(I) catalysts have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyrazines and related imidazo-pyrimidines. rsc.org These reactions typically proceed via a [3+2] dipolar cycloaddition of pyridinium (B92312) N-(heteroaryl)-aminides with electron-rich alkynes. rsc.org Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanisms, revealing that the process involves the activation of the alkyne by the gold complex, followed by a bimolecular nucleophilic attack, a closed-loop process, and subsequent migration to form the final cycloaddition products. rsc.org This catalytic system has also been utilized in the enantioselective hydroamination of allenes, leading to the formation of various heterocyclic products, demonstrating the versatility of gold(I) catalysis. nih.gov
Regioselective Synthetic Pathways
The ability to control the regioselectivity in the functionalization of the imidazo[1,2-a]pyrazine scaffold is crucial for the development of new derivatives with specific properties. Recent advancements have focused on metal-catalyzed cross-coupling and metalation reactions to achieve this control.
Calculations of pKa values and N-basicities have guided the development of regioselective functionalization methods for the 6-chloroimidazo[1,2-a]pyrazine (B1590719) core. rsc.org By employing organometallic reagents such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), regioselective metalations can be achieved. rsc.orgrsc.org These reactions generate zinc and magnesium intermediates that can be quenched with various electrophiles to introduce functionality at specific positions, leading to polyfunctionalized imidazopyrazines. rsc.orgrsc.org
A notable aspect of this methodology is the ability to switch regioselectivity. For instance, the use of TMPMgCl·LiCl leads to magnesiation at the C3 position, while TMP2Zn·2MgCl2·2LiCl promotes zincation at the C5 position. rsc.org This switch is attributed to thermodynamic factors. rsc.org Furthermore, nucleophilic additions at the C8 position and selective Negishi cross-couplings have expanded the toolkit for decorating this heterocyclic system. rsc.org
One-Pot Synthesis Protocols
One-pot synthesis protocols offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by combining multiple reaction steps into a single procedure.
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridine and pyrazine derivatives. researchgate.net This reaction has been further enhanced by combining it with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot fashion, assisted by microwave irradiation. mdpi.com This strategy allows for the rapid assembly of complex bis-heterocyclic compounds containing both the imidazo[1,2-a]pyridine (B132010) and 1,2,3-triazole scaffolds. mdpi.com The use of microwave irradiation accelerates the reaction and promotes cleaner conversions. researchgate.net
Another example of an efficient one-pot synthesis involves the reaction of 2-aminopyridine (B139424) or 2-aminopyrazine with an aryl aldehyde and tert-butyl isocyanide, catalyzed by iodine, as previously mentioned. rsc.orgnih.govnih.gov This approach provides a straightforward route to a variety of imidazo[1,2-a]pyrazine derivatives in good yields at room temperature. nih.gov
Synthesis of Substituted this compound Derivatives
The introduction of substituents onto the this compound ring system is essential for modulating its biological and physical properties. A range of synthetic methods have been developed to achieve this.
Introduction of Aryl and Alkyl Substituents
The introduction of aryl and alkyl groups can be achieved through various synthetic strategies. One common approach involves the condensation of substituted starting materials. For example, the synthesis of 1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones has been described, where the aryl and alkyl groups are incorporated from the initial building blocks. nih.gov
Another powerful method is the use of cross-coupling reactions. The regioselective metalation of the imidazo[1,2-a]pyrazine core, as described in section 2.2.4, allows for the subsequent introduction of aryl and alkyl groups via reactions with appropriate electrophiles. rsc.org For instance, after magnesiation at the C3 position, the resulting organometallic intermediate can react with aryl halides in the presence of a suitable catalyst to afford 3-aryl-substituted imidazo[1,2-a]pyrazines. rsc.org
The table below summarizes some examples of aryl and alkyl substituted this compound derivatives and the synthetic methods used.
| Derivative | Synthetic Method | Reference |
| 1-Alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones | Condensation of substituted starting materials | nih.gov |
| 3-Aryl-6-chloroimidazo[1,2-a]pyrazines | Regioselective magnesiation followed by cross-coupling | rsc.org |
| 8-Arylated imidazo[1,2-a]pyrazines | Nucleophilic addition of organomagnesium halides followed by oxidation | rsc.org |
Functionalization at Specific Positions of the Dihydroimidazo[1,2-a]pyrazine Ring System
Targeted functionalization at specific positions of the dihydroimidazo[1,2-a]pyrazine ring is crucial for structure-activity relationship studies and the development of compounds with desired properties.
As detailed in the section on regioselective synthesis, the use of TMP-based metalating agents allows for precise functionalization. rsc.orgrsc.org For example, treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to magnesiation at the C3 position, which can then be quenched with a variety of electrophiles to introduce substituents such as cyano, ester, and thioether groups. rsc.org Conversely, using TMP2Zn·2MgCl2·2LiCl results in zincation at the C5 position, enabling the introduction of functional groups at this site. rsc.org This methodology provides access to a wide range of polyfunctionalized imidazopyrazine heterocycles. novartis.com
Furthermore, a second zincation of a 3,6-disubstituted imidazo[1,2-a]pyrazine using TMP2Zn·2MgCl2·2LiCl has been shown to be possible, leading to trisubstituted derivatives. rsc.org This highlights the iterative nature of this functionalization strategy.
Formation of Fused Polycyclic this compound Systems
The construction of fused polycyclic systems containing the this compound core leads to novel molecular architectures with potentially unique biological activities.
One approach to forming such systems is through intramolecular reactions. For instance, novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared via an intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. rsc.org
Another strategy involves the use of multicomponent reactions designed to build complex fused structures. The Groebke–Blackburn–Bienaymé reaction, followed by a CuAAC reaction, as mentioned earlier, is a powerful tool for creating fused systems incorporating a 1,2,3-triazole ring. mdpi.comresearchgate.net This one-pot procedure allows for the efficient synthesis of bis-heterocyclic compounds where the imidazo[1,2-a]pyridine or pyrazine ring is fused to a triazole. mdpi.comresearchgate.net
The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused analogs has also been achieved through various methods, including the intramolecular cyclization of diazo intermediates and the oxidation of hydrazones. nih.gov Photoredox catalysis has also been employed for the synthesis of 1,2,3-triazoloquinoxalines, which are benzo-fused derivatives of the triazolopyrazine system. nih.gov
Synthetic Challenges and Yield Optimization
The synthesis of 2,3-dihydroimidazo[1,2-a]pyrazines and their derivatives is accompanied by several challenges that can impact reaction yields and product purity. Key among these are the management of reaction conditions to prevent the formation of by-products, the choice of appropriate catalysts, and the development of efficient purification strategies.
One of the primary challenges in the synthesis of the this compound core is the potential for over-oxidation to the aromatic imidazo[1,2-a]pyrazine. This necessitates careful selection of reagents and control of reaction parameters such as temperature and reaction time. For instance, in multi-component reactions that are often employed for the synthesis of related heterocyclic systems, achieving the desired level of saturation can be difficult to control.
Yield optimization is a critical aspect of the synthetic process. Researchers have explored various strategies to enhance the efficiency of these reactions. One approach involves the use of catalysts to improve reaction rates and selectivity. For example, iodine has been effectively used as a catalyst in the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.gov The optimization of catalyst loading is crucial; studies have shown that a specific molar percentage of the catalyst can lead to a significant improvement in yield, while an excess may not offer any further advantage. nih.gov
| Step | Reagents and Conditions | Yield (%) |
| a | 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, abs. DMF, rt, 4 h | 66-98 |
| b | NH4OAc, abs. toluene, reflux, 3 h | 69-91 |
| c | ethyl bromoacetate, Cs2CO3, abs. DMF, rt, 3.5 h | 60-96 |
| d | Pd/C, H2 (1 atm), abs. MeOH, rt, 24 h | 18-99 |
| g | BH3xTHF, abs. THF, 90 °C, 48 h, Ar | 53-93 |
| Table 1: Synthetic steps for a tetrahydroimidazo[1,2-a]pyrazine derivative, adaptable for 2,3-dihydro analogs. researchgate.net |
Chemical Reactivity and Transformations of 2,3 Dihydroimidazo 1,2 a Pyrazine
Oxidation and Reduction Reactions of the Dihydroimidazo[1,2-a]pyrazine Core
The dihydroimidazo[1,2-a]pyrazine core is susceptible to both oxidation and reduction reactions, which can alter its aromaticity and electronic properties. The degree of saturation in the pyrazine (B50134) ring significantly influences the compound's reactivity and biological function.
Oxidation: The dihydro form of the imidazo[1,2-a]pyrazine (B1224502) ring system can be oxidized to the fully aromatic imidazo[1,2-a]pyrazine. This aromatization can be achieved using various oxidizing agents. For instance, in the synthesis of 8-arylated imidazo[1,2-a]pyrazines, the intermediate dihydroimidazo[1,2-a]pyrazine is oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the aromatic product. nih.gov This transformation is a critical step in creating a stable, conjugated system.
Reduction: Conversely, the fully aromatic imidazo[1,2-a]pyrazine can be reduced to its tetrahydro derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217). This reduction is commonly accomplished through catalytic hydrogenation. For example, the reduction of a protected imidazo[1,2-a]pyrazine derivative using palladium on carbon (Pd/C) under a hydrogen atmosphere yields the corresponding tetrahydroimidazo[1,2-a]pyrazine. researchgate.netnih.gov This process saturates the pyrazine ring, leading to a more flexible, three-dimensional structure. The choice of protecting group (PG) is critical and can include carbamates like Cbz or Boc. researchgate.netnih.gov
These oxidation and reduction reactions provide essential tools for modifying the electronic and conformational properties of the imidazo[1,2-a]pyrazine scaffold, enabling the synthesis of diverse compound libraries for biological screening.
Cycloaddition Chemistry of Dihydropyrazine (B8608421) Derivatives
Dihydropyrazine derivatives, including the 2,3-dihydroimidazo[1,2-a]pyrazine core, can participate in cycloaddition reactions, offering a powerful method for constructing more complex molecular architectures.
One notable example is the [4+2] cycloaddition, also known as the Diels-Alder reaction. In the context of bioorthogonal chemistry, tetrazines react with alkenes in an inverse-electron-demand Diels-Alder reaction to form dihydropyridazine (B8628806) products. nih.gov This reaction is exceptionally fast and selective in aqueous environments, making it suitable for labeling biological molecules. nih.gov While not directly involving the this compound core itself as a diene, the broader class of dihydropyrazines demonstrates this reactivity.
Furthermore, the cycloaddition behavior of dihydropyrazines with ketenes has been investigated. nih.govjst.go.jp This reaction proceeds through a stepwise mechanism involving the formation of a betaine (B1666868) intermediate, followed by electrocyclization to produce β-lactam-containing adducts. nih.govjst.go.jp These studies, supported by density functional theory (DFT) calculations, provide insight into the reactivity of the dihydropyrazine ring system and its potential for constructing novel heterocyclic frameworks. nih.govjst.go.jp
Electrochemical Behavior and Reactivity Studies
The electrochemical properties of this compound and its derivatives are of interest for understanding their redox behavior and for potential applications in electrochemistry. While specific studies focusing solely on the electrochemical behavior of the parent this compound are not extensively detailed in the provided context, the susceptibility of the core to oxidation and reduction reactions, as discussed in section 3.1, implies a rich electrochemical profile.
The reversible nature of these redox processes is a key factor in the biological activity of some derivatives. For instance, the redox-active thiol/disulfane substructure is a requirement for the biological activity of certain tetrahydroimidazo[1,2-a]pyrazine-based Gαq protein inhibitors. researchgate.netnih.gov
Reactions with Nucleophiles and Electrophiles
The imidazo[1,2-a]pyrazine scaffold possesses distinct sites for nucleophilic and electrophilic attack, allowing for a wide range of functionalization reactions.
Reactions with Nucleophiles: The pyrazine ring of the imidazo[1,2-a]pyrazine system can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through the formation of organometallic intermediates. For example, Grignard reagents can add to 6-chloroimidazo[1,2-a]pyrazine (B1590719), leading to the formation of dihydroimidazo[1,2-a]pyrazine intermediates. nih.gov These intermediates can then be rearomatized to yield 8-substituted products. nih.gov
Reactions with Electrophiles: The imidazole (B134444) portion of the ring system is generally more electron-rich and can react with electrophiles. However, modern synthetic methods often employ directed metallation to achieve regioselective functionalization. By using zinc or magnesium organometallic intermediates, specific positions on the imidazo[1,2-a]pyrazine core can be activated for reaction with a variety of electrophiles. nih.gov For instance, treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to magnesiation at the C3 position, which can then be quenched with electrophiles like iodine, allyl bromide, or acyl chlorides to introduce new functional groups. nih.gov
Derivatization Strategies for Enhanced Chemical Utility
The derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. A variety of synthetic approaches have been developed to introduce diverse substituents at various positions of the bicyclic system.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for creating carbon-carbon bonds. nih.govnih.gov For example, 6,8-dibromo-imidazo[1,2-a]pyrazine can undergo Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups at the C6 and C8 positions. nih.gov Similarly, organozinc reagents can be coupled with halogenated imidazo[1,2-a]pyrazines in Negishi-type reactions to introduce alkyl, aryl, and benzyl (B1604629) groups. nih.gov
Multicomponent Reactions: The synthesis of highly substituted imidazo[1,2-a]pyrazine derivatives can be achieved through multicomponent reactions. For instance, the reaction of 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles with ammonium (B1175870) acetate (B1210297) in acetic acid provides a route to 2,3,6,8-tetraarylimidazo[1,2-a]pyrazines. tubitak.gov.tr
These derivatization strategies, combined with a fundamental understanding of the reactivity of the this compound core, provide a robust platform for the design and synthesis of novel compounds with tailored properties for various applications.
Structural Elucidation and Spectroscopic Characterization of 2,3 Dihydroimidazo 1,2 a Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the 2,3-Dihydroimidazo[1,2-a]pyrazine core. Through various NMR experiments, detailed information about the proton and carbon environments, their connectivity, and the molecule's dynamic behavior can be obtained.
Proton (1H) NMR Analysis
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the heterocyclic rings and any attached substituents.
For instance, in a series of substituted imidazo[1,2-a]pyrazines, the protons on the pyrazine (B50134) ring typically appear in the aromatic region of the spectrum. dtic.mil The exact chemical shifts are dependent on the nature and position of substituents. For example, the presence of an electron-donating group may cause an upfield shift (lower ppm), while an electron-withdrawing group would lead to a downfield shift (higher ppm) of nearby protons. mdpi.com
A study on substituted imidazo-[1,2-a]pyrazines reported the following ¹H NMR data for a representative compound (2A): signals at δ 6.97 (t, J = 7.48 Hz, 1H, ArH), 7.05 (d, J = 8.52 Hz, 1H, ArH), 7.10 (t, J = 7.48 Hz, 1H, ArH), 7.17 (d, J = 7.48 Hz, 1H, ArH), 7.31–7.35 (m, 1H, ArH), 7.46–7.50 (m, 1H, ArH), 7.65 (d, J = 6.52 Hz, 1H, ArH), 7.87 (s, 1H, C2H), 7.88 (s, 1H, C3H), 8.27–8.30 (m, 1H, ArH), and 8.59 (s, 1H, C5H). nih.gov Another related compound (1A) showed signals at δ 7.05–7.09 (m, 2H, ArH), 7.42–7.47 (m, 1H, ArH), 7.74 (s, 1H, C2H), 7.90 (s, 1H, C3H), 8.23 (s, 1H, C5H), 9.54–9.56 (m, 1H, ArH), and 13.03 (s, OH). nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyrazines
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 2A | ArH | 6.97 | t | 7.48 |
| ArH | 7.05 | d | 8.52 | |
| ArH | 7.10 | t | 7.48 | |
| ArH | 7.17 | d | 7.48 | |
| ArH | 7.31-7.35 | m | ||
| ArH | 7.46-7.50 | m | ||
| ArH | 7.65 | d | 6.52 | |
| C2H | 7.87 | s | ||
| C3H | 7.88 | s | ||
| ArH | 8.27-8.30 | m | ||
| C5H | 8.59 | s | ||
| 1A | ArH | 7.05-7.09 | m | |
| ArH | 7.42-7.47 | m | ||
| C2H | 7.74 | s | ||
| C3H | 7.90 | s | ||
| C5H | 8.23 | s | ||
| ArH | 9.54-9.56 | m |
Data sourced from a study on rotameric conformations of substituted imidazo-[1,2-a]pyrazines. nih.gov
Carbon-13 (13C) NMR Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in this compound and its derivatives are indicative of their electronic environment. Quaternization of nitrogen atoms in the imidazo-pyridine ring system, a related structure, significantly alters the chemical shifts of adjacent carbons. dtic.mil
For substituted imidazo[1,2-a]pyrazines, the carbon signals of the aromatic rings appear in the range of approximately 110-160 ppm. For example, compound 2A exhibited ¹³C NMR signals at δ 113.3, 115.2, 117.8, 118.6, 119.9, 120.8, 121.4, 125.7, 130.9, 131.2, 133.6, 133.7, 137.6, 139.8, 147.9, 157.6, and 158.0 ppm. nih.gov Another derivative, compound 1A, showed signals at δ 114.7, 117.2, 117.9, 118.5, 118.9, 119.4, 132.4, 133.7, 135.8, 137.4, 150.0, and 160.8 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyrazines
| Compound | Chemical Shifts (δ, ppm) |
|---|---|
| 2A | 113.3, 115.2, 117.8, 118.6, 119.9, 120.8, 121.4, 125.7, 130.9, 131.2, 133.6, 133.7, 137.6, 139.8, 147.9, 157.6, 158.0 |
| 1A | 114.7, 117.2, 117.9, 118.5, 118.9, 119.4, 132.4, 133.7, 135.8, 137.4, 150.0, 160.8 |
Data sourced from a study on rotameric conformations of substituted imidazo-[1,2-a]pyrazines. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is instrumental in identifying adjacent protons in the this compound ring system and its substituents.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.
Variable-Temperature (VT) NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or rotations around single bonds. lifesciencesite.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or coalescence, which can provide information about the energy barriers of these dynamic processes. lifesciencesite.com For example, VT-NMR has been used to study the rotation of a pyrazine ring in a larger molecular complex, allowing for the determination of the activation energy and entropy of the rotational process. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.
For the this compound core and its derivatives, characteristic IR absorption bands can be observed. For instance, derivatives containing carbonyl groups (C=O) will show strong absorption bands in the region of 1650-1750 cm⁻¹. researchgate.net The C=N stretching vibrations of the imidazo[1,2-a]pyrazine (B1224502) ring system are also identifiable. researchgate.net The presence of N-H bonds would give rise to characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used to predict and help assign the vibrational frequencies observed in the experimental IR spectra of these compounds. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. For example, in a study of substituted imidazo[1,2-a]pyrazines, the molecular ion was observed at m/z 303 (M⁺ + 1) for compound 2A and at m/z 292 (M⁺ + 1) for compound 1A. nih.gov The fragmentation pattern, which results from the cleavage of the molecule into smaller charged fragments, can provide valuable clues about the structure of the compound and the nature of its substituents.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unequivocal proof of the three-dimensional structure of a molecule in the solid state. For the imidazo[1,2-a]pyrazine core, this technique is instrumental in confirming the regiochemistry of substituents and understanding intermolecular interactions within the crystal lattice.
In the context of developing inhibitors for the Helicobacter pylori VirB11 ATPase, HP0525, significant synthetic efforts have been directed towards creating various 2- and 3-aryl substituted imidazo[1,2-a]pyrazines. ucl.ac.uk While the primary goal was to obtain co-crystal structures of these inhibitors with the enzyme's active site, the attempts were unfortunately unsuccessful. ucl.ac.uk Nevertheless, the structural elucidation of the synthesized compounds themselves relies on standard spectroscopic methods, with X-ray crystallography being the ultimate confirmation of the molecular architecture.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the precise positions of individual atoms can be determined. Key parameters obtained from X-ray crystallographic analysis include:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates: The x, y, and z positions of each atom in the unit cell.
Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the connectivity and geometry of the molecule.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.3, c = 9.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 915.4 |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Chromatographic Techniques for Purity Assessment (TLC, HPLC)
Chromatographic methods are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique used for qualitative analysis. In the synthesis of imidazo[1,2-a]pyrazine-based inhibitors, TLC was performed using aluminum-backed sheets coated with 60F254 silica (B1680970) gel. ucl.ac.uk Visualization of the separated compounds on the TLC plates was achieved under a UV lamp (at a wavelength of 245 nm) and/or by staining with a potassium permanganate (B83412) solution. ucl.ac.uk
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative data on the purity of a compound. While specific HPLC methods for the parent this compound are not detailed, the synthesis of its derivatives often involves HPLC for purification and analysis. ucl.ac.uk A general approach to purity assessment by HPLC would involve:
Stationary Phase: Typically a C18 (octadecylsilyl) silica gel column for reverse-phase chromatography.
Mobile Phase: A mixture of solvents, such as acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution).
Detection: A UV detector is commonly used, monitoring the absorbance at a specific wavelength where the compound of interest absorbs strongly.
In some instances, for the separation of enantiomers (mirror-image isomers) of chiral this compound derivatives, specialized chiral chromatography columns are employed. google.com This allows for the isolation and quantification of individual enantiomers. google.com
Table 2: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method |
| TLC | Silica gel 60F254 | Ethyl acetate (B1210297)/Hexane (3:7) | UV light (254 nm), Potassium Permanganate Stain |
| HPLC | C18 Silica Gel | Acetonitrile/Water with 0.1% TFA (gradient) | UV Detector (e.g., at 254 nm or 280 nm) |
Computational Chemistry and Theoretical Studies of 2,3 Dihydroimidazo 1,2 a Pyrazine
Molecular Modeling and Docking Studies of 2,3-Dihydroimidazo[1,2-a]pyrazine Derivatives
Ligand-Protein Interactions and Binding Site Analysis
Docking studies have been pivotal in identifying key interactions between this compound derivatives and the active sites of various proteins. For instance, research on related imidazo[1,2-a]pyrazine (B1224502) derivatives as tubulin inhibitors has shown that these molecules can fit snugly into the colchicine (B1669291) binding site. nih.gov Molecular docking revealed that a derivative, TB-25, aligned well with the known tubulin inhibitor CA-4 within this pocket, suggesting a similar mechanism of action. nih.gov
Similarly, in the pursuit of novel α-glucosidase inhibitors, docking studies of tetrahydroimidazo[1,2-a]pyridine derivatives, a structurally related class of compounds, demonstrated their ability to interact with crucial active site residues of the enzyme. These computational analyses have shown that these compounds can achieve low binding energies, comparable to the standard inhibitor acarbose, indicating a strong potential for inhibition. iau.ir
Furthermore, in the context of phosphoinositide 3-kinase alpha (PI3Kα) inhibition, docking analysis of imidazo[1,2-a]pyrazine inhibitors was performed to understand their binding modes. researchgate.net This information is critical for designing new congeners with improved potency and selectivity. researchgate.net The stability of the ligand-receptor complex is often assessed by the free energy of binding (ΔG), where a lower value suggests a more stable interaction. researchgate.net The formation of hydrogen bonds, typically with a donor-acceptor distance of around 3.5 Å, is a critical factor in the affinity between the ligand and the receptor. researchgate.net
Below is a table summarizing key ligand-protein interactions for related imidazopyrazine scaffolds, which can inform the study of this compound derivatives.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction | Reference |
| Tubulin | Imidazo[1,2-a]pyrazine | Cys241, Leu248, Ala316, Val318 | Hydrophobic interactions, Hydrogen bonds | nih.gov |
| α-Glucosidase | Tetrahydroimidazo[1,2-a]pyridine | Not explicitly detailed | Hydrogen bonds, van der Waals forces | iau.ir |
| PI3Kα | Imidazo[1,2-a]pyrazine | Val851, Ser774, Lys802 | Hydrogen bonds, Hydrophobic interactions | researchgate.net |
Advanced Computational Approaches
Beyond standard molecular docking, more sophisticated computational methods are being employed to refine our understanding and predictive capabilities for drug design involving the this compound scaffold.
Free-Energy Perturbation (FEP) Methods for Scaffold Optimization
Free-Energy Perturbation (FEP) is a powerful computational technique used to accurately predict the relative binding affinities of a series of related ligands to a target protein. scientific-computing.com This method calculates the free energy change associated with transforming one molecule into another within the protein's binding site and in solution. vu.nl The difference between these two values provides the relative binding free energy (ΔΔG), offering a quantitative prediction of the change in potency resulting from a chemical modification. vu.nl
FEP methods are particularly valuable for the optimization of lead compounds. ukri.org By accurately predicting the impact of subtle structural changes on binding affinity, FEP can guide synthetic efforts towards more potent analogues, thereby saving significant time and resources in the drug discovery pipeline. scientific-computing.com While direct applications of FEP to the this compound scaffold are not yet widely published, the methodology holds immense promise for its future development. A strategy known as FEP-guided scaffold hopping has been successfully used to discover novel inhibitors with entirely new scaffolds, demonstrating the power of this approach in innovative drug design. nih.gov
The general workflow of an FEP calculation involves:
System Setup: Building and parameterizing the protein-ligand complexes for a series of analogues.
Perturbation Map: Defining a pathway of transformations between the different ligands.
Simulations: Running molecular dynamics simulations for each transformation in both the protein and solvent environments.
Analysis: Calculating the free energy changes and predicting the relative binding affinities.
Structure Activity Relationship Sar Investigations of 2,3 Dihydroimidazo 1,2 a Pyrazine Derivatives
The 2,3-dihydroimidazo[1,2-a]pyrazine scaffold is a key heterocyclic structure that has garnered significant attention in medicinal chemistry. Researchers have systematically investigated its derivatives to understand how chemical modifications influence their biological activities. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.
Mechanistic Studies of 2,3 Dihydroimidazo 1,2 a Pyrazine Formation and Reactions
Elucidation of Reaction Pathways for 2,3-Dihydroimidazo[1,2-a]pyrazine Synthesis
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold, from which the 2,3-dihydro variant is derived, can be achieved through several key reaction pathways. A prevalent method involves the cyclization of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. For instance, the reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate leads to the formation of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids after hydrolysis of the initial ester product. researchgate.net A plausible mechanism for this transformation involves the initial N-alkylation of the pyrazine (B50134) ring nitrogen by the α-halocarbonyl, followed by an intramolecular condensation between the remaining amino group and the carbonyl carbon, and subsequent dehydration to form the aromatic bicyclic system.
Another significant approach is the multicomponent reaction (MCR), particularly the Groebke–Blackburn–Bienaymé (GBB) reaction. This method allows for the efficient one-pot synthesis of substituted 3-aminoimidazo[1,2-a]pyrazines from a 2-aminopyrazine, an aldehyde, and an isocyanide. nih.govmdpi.com The GBB reaction is often catalyzed by Lewis acids, such as yttrium triflate, and proceeds through a series of steps initiated by the formation of an imine from the 2-aminopyrazine and the aldehyde. Subsequent [4+1] cycloaddition with the isocyanide leads to the formation of the fused imidazole (B134444) ring. nih.gov
Iodine-catalyzed three-component condensations have also emerged as an effective pathway. nih.govrsc.org In this approach, an aryl aldehyde, 2-aminopyrazine, and an isocyanide react, often at room temperature, to yield 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov The proposed mechanism suggests that iodine acts as a Lewis acid, activating the imine formed in situ from the aldehyde and 2-aminopyrazine. This activation facilitates the nucleophilic attack of the isocyanide, leading to a nitrilium ion intermediate which then undergoes intramolecular cyclization. nih.gov
Furthermore, the synthesis of the fully reduced 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) core can be accomplished via a Davidson cyclization. acs.org The functionalization of the imidazo[1,2-a]pyrazine scaffold can also be achieved through regioselective metalations using organometallic reagents, followed by quenching with various electrophiles, providing access to a wide range of substituted derivatives. nih.gov
The following table summarizes some of the key reaction pathways for the synthesis of the imidazo[1,2-a]pyrazine scaffold:
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Cyclocondensation | 2-Aminopyrazine, α-Halocarbonyl | Heat | Substituted Imidazo[1,2-a]pyrazines | researchgate.net |
| Groebke–Blackburn–Bienaymé | 2-Aminopyrazine, Aldehyde, Isocyanide | Yttrium triflate | 3-Aminoimidazo[1,2-a]pyrazines | nih.govmdpi.com |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aryl Aldehyde, Isocyanide | Iodine | 3-Aminoimidazo[1,2-a]pyrazines | nih.govrsc.org |
| Davidson Cyclization | Not specified | Not specified | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazines | acs.org |
| Metalation/Electrophilic Quench | Imidazo[1,2-a]pyrazine, Organometallic reagent, Electrophile | Varies | Functionalized Imidazo[1,2-a]pyrazines | nih.gov |
Characterization of Unstable Intermediates in Dihydropyrazine (B8608421) Transformations
The direct characterization of unstable intermediates in the reactions of 2,3-dihydroimidazo[1,2-a]pyrazines is challenging due to their transient nature. However, trapping experiments and spectroscopic studies of related systems have provided valuable insights.
In the synthesis of imidazo[1,2-a]pyridines, which are structurally analogous to the pyrazine derivatives, the formation of intermediate carbinolamines has been observed and in some cases, these intermediates have been isolated. This suggests that similar intermediates likely play a role in the formation of the imidazo[1,2-a]pyrazine ring system.
A study on the nucleophilic addition of Grignard reagents to 6-chloroimidazo[1,2-a]pyrazine (B1590719) demonstrated the formation of a dihydroimidazo[1,2-a]pyrazine intermediate. While this intermediate was unstable and readily oxidized to the corresponding aromatic compound, its formation was inferred from the product obtained after aqueous work-up.
Organometallic intermediates have also been implicated in the functionalization of the imidazo[1,2-a]pyrazine scaffold. For example, magnesiated and zincated species have been generated in situ and their structures inferred through subsequent reactions with a variety of electrophiles. These reactions have proven to be regioselective, and the stability of the organometallic intermediates has been studied computationally.
In the context of photochemical reactions, the rearrangement of dihydropyrimidines, a related class of compounds, is proposed to proceed through a highly unstable bicyclic intermediate, a 6-R-2,4-diazabicyclo[3.1.0]hex-2(3)-ene. The existence of this intermediate has been confirmed spectroscopically in certain cases. While not directly observed for 2,3-dihydroimidazo[1,2-a]pyrazines, the formation of analogous bicyclic intermediates in their photochemical transformations is a plausible hypothesis.
Kinetic and Thermodynamic Investigations of Dihydropyrazine Reactivity
While specific kinetic and thermodynamic data for the reactions of 2,3-dihydroimidazo[1,2-a]pyrazines are not extensively documented, studies on the closely related 2,3-dihydroimidazo[1,2-a]pyridines offer valuable insights into their potential reactivity. These pyridine (B92270) analogues have been identified as effective acyl transfer catalysts, and their utility in the kinetic resolution of alcohols has been demonstrated. acs.orgnih.gov
The catalytic cycle involves the rapid acylation of the nucleophilic imine nitrogen of the dihydroimidazo[1,2-a]pyridine, followed by the transfer of the acyl group to the alcohol. acs.org In these reactions, the initial acylation of the catalyst is significantly faster than the subsequent acyl transfer step. acs.org The enantioselectivity observed in these kinetic resolutions, with selectivity factors (s) ranging from 20 to 85, underscores the influence of the catalyst's chiral structure on the reaction kinetics. acs.orgnih.gov
The following table presents data on the kinetic resolution of secondary benzylic alcohols using a chiral 2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine catalyst, illustrating the kinetic differentiation between enantiomers:
| Alcohol Substrate | Conversion (%) | Enantiomeric Excess of Product (%) | Selectivity (s) | Reference |
| (±)-1-Phenylethanol | 21 | 49 (R-acetate) | 3.3 | acs.org |
| (±)-1-Phenylpropanol | 50 | 90 | 20 | acs.org |
| (±)-1-(4-Methoxyphenyl)ethanol | 50 | 93 | 35 | acs.org |
| (±)-1-(2-Naphthyl)ethanol | 50 | 97 | 85 | acs.org |
Furthermore, kinetic studies on the hydrolysis of related heterocyclic systems provide a basis for understanding the stability and reactivity of the dihydroimidazo[1,2-a]pyrazine core. For example, the alkaline hydrolysis of 3,5-dinitro-2-pyridylalanylglycine, which proceeds through a 6,8-dinitroimidazo[1,2-a]-pyridin-3(2H)-one intermediate, follows pseudo-first-order kinetics with a rate law that is dependent on the hydroxide (B78521) ion concentration. researchgate.net This suggests that the reactivity of the imidazo[1,2-a]pyrazine ring system can be significantly influenced by the reaction conditions and the nature of the substituents.
Computational Mechanistic Investigations (e.g., Transition States, Energy Barriers)
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of reactions involving the imidazo[1,2-a]pyrazine scaffold. These studies have provided insights into transition state geometries, energy barriers, and the relative stabilities of intermediates, which are often difficult to determine experimentally.
In the context of the regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine, DFT calculations have been employed to rationalize the observed selectivities. By determining the pKa values of the different protons on the ring and evaluating the N-basicities, researchers have been able to predict the most likely sites for metalation. Furthermore, thermochemical analysis of the various zinc and magnesium organometallic intermediates has been crucial in understanding the reaction outcomes.
For the related 2,3-dihydroimidazo[1,2-a]pyridines used in enantioselective acyl transfer reactions, a transition state model has been proposed to explain the observed stereoselectivity. acs.org This model considers the steric interactions between the catalyst, the acyl group, and the alcohol substrate in the transition state, providing a rationale for the preferential reaction of one enantiomer over the other.
DFT studies have also been applied to investigate the synthesis of imidazo[1,2-a]pyridines, providing a detailed picture of the reaction mechanism. acs.org These calculations can map out the entire reaction coordinate, identifying key intermediates and transition states, and calculating the associated energy barriers. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Photochemical Reaction Mechanisms and Pathways of Dihydropyrazines
The photochemistry of dihydropyrazines and related dihydrodiazines often involves complex rearrangements and the formation of unique structural motifs. While the photochemical behavior of this compound itself is not extensively detailed, studies on analogous systems provide a framework for understanding its potential photoreactivity.
The photolysis of 4-R-1,4(3,4)-dihydropyrimidines, for example, leads to a rearrangement to 5-R-1,2(2,3)-dihydropyrimidines. This transformation is believed to occur via a di-π-methane mechanism, which involves the formation of a 2,4-diazabicyclo[3.1.0]hex-2(3)-ene intermediate. This intermediate then undergoes a thermal homo nih.govacs.org hydrogen shift to yield the final product. The reaction can be sensitized by acetone, indicating the involvement of a triplet excited state.
Vapor-phase irradiation of pyridazines has been shown to induce rearrangement to pyrazines, proceeding through intermediate valence isomers. rsc.org This highlights the propensity of six-membered nitrogen-containing aromatic rings to undergo photochemical rearrangements.
A notable photochemical property of some dihydroimidazo[1,2-a]pyrazine derivatives is chemiluminescence. For instance, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, an analogue of Cypridina luciferin, exhibits chemiluminescence in the presence of certain oxidants. researchgate.net This process involves the formation of a high-energy intermediate, likely a dioxetanone, which then decomposes to produce light. The photophysical properties of various imidazo[1,2-a]pyrazine derivatives have also been investigated, revealing their potential as fluorescent molecules. rsc.org
Role of 2,3 Dihydroimidazo 1,2 a Pyrazine As a Chemical Scaffold and Advanced Materials Precursor
Integration into Complex Polycyclic and Fused Heterocyclic Systems
The dihydroimidazo[1,2-a]pyrazine scaffold serves as a versatile starting point for the synthesis of a wide array of complex polycyclic and fused heterocyclic systems. Through various synthetic methodologies, chemists can introduce a diverse range of substituents and ring systems onto this core structure, leading to novel compounds with unique three-dimensional arrangements.
One of the key strategies for elaborating the 2,3-dihydroimidazo[1,2-a]pyrazine core is through regioselective functionalization. rsc.orgnih.govresearchgate.net By carefully controlling reaction conditions, it is possible to introduce functional groups at specific positions on the bicyclic system. This targeted approach allows for the systematic construction of more intricate molecular frameworks. For instance, metalation of a 6-chloroimidazo[1,2-a]pyrazine (B1590719) derivative using organometallic reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enables selective magnesiation at the C3 position. rsc.orgnih.govresearchgate.net The resulting organomagnesium intermediate can then be reacted with various electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. rsc.orgnih.govresearchgate.net
Furthermore, a switch in the organometallic base to TMP₂Zn·2MgCl₂·2LiCl can alter the regioselectivity, leading to functionalization at the C5 position. rsc.orgnih.govresearchgate.net This ability to selectively functionalize different positions on the scaffold is crucial for building complex polycyclic systems with desired stereochemistry and electronic properties. Subsequent intramolecular cyclization reactions can then be employed to form additional rings, leading to fused heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net The synthesis of tricyclic imidazo[1,2-a]pyrazines as PI3K inhibitors is a notable example of this approach. researchgate.net
The following table summarizes some of the key intermediates and resulting compounds in the synthesis of functionalized imidazo[1,2-a]pyrazines.
| Starting Material | Reagent | Intermediate | Product | Reference |
| 6-chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3-magnesiated intermediate | 3,6-disubstituted imidazo[1,2-a]pyrazines | rsc.orgnih.govresearchgate.net |
| 6-chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl | C5-zincated intermediate | 5,6-disubstituted imidazo[1,2-a]pyrazines | rsc.orgnih.govresearchgate.net |
Precursor for Conjugated Polymers and Optoelectronic Materials
Information regarding the specific use of this compound as a direct precursor for conjugated polymers and optoelectronic materials is not extensively available in the reviewed literature. While the broader class of pyrazine-containing compounds has been investigated for such applications, the direct polymerization of the this compound scaffold to form conjugated materials is not a well-documented area of research. The inherent non-aromaticity of the dihydropyrazine (B8608421) ring in this specific scaffold may limit its direct utility in forming the extended π-conjugated systems that are characteristic of conductive polymers and optoelectronic materials. However, derivatives of the fully aromatic imidazo[1,2-a]pyrazine (B1224502) have been noted for their photoelectronic properties. researchgate.net
Development of Chemical Libraries based on the Dihydroimidazo[1,2-a]pyrazine Scaffold
The this compound scaffold has proven to be an excellent foundation for the development of diverse chemical libraries, particularly for applications in drug discovery. nih.govrsc.org Its amenability to a wide range of chemical transformations allows for the creation of large collections of structurally related compounds, which can then be screened for biological activity against various therapeutic targets.
The versatility of the imidazo[1,2-a]pyrazine core enables the introduction of a wide array of functional groups and substituents at multiple positions, leading to a high degree of molecular diversity within the library. rsc.org Synthetic strategies such as multi-component reactions have been effectively employed to generate libraries of imidazo[1,2-a]pyrazine derivatives in a time- and resource-efficient manner. nih.govrsc.org For example, a one-pot, three-component condensation involving an aminopyrazine, an aldehyde, and an isocyanide can rapidly produce a variety of substituted imidazo[1,2-a]pyrazines. nih.govrsc.org
These chemical libraries have been instrumental in the discovery of novel bioactive molecules. For instance, screening of imidazo[1,2-a]pyrazine-based libraries has led to the identification of potent inhibitors of various kinases, including PI3K and Aurora kinase, which are important targets in cancer therapy. researchgate.netnih.gov The structural information gleaned from these screening efforts can then be used to guide the synthesis of next-generation compounds with improved potency and selectivity. The development of such libraries underscores the importance of the this compound scaffold as a privileged structure in medicinal chemistry.
The following table provides examples of compound classes developed from the imidazo[1,2-a]pyrazine scaffold for biological screening.
| Scaffold | Compound Class | Therapeutic Target | Reference |
| Imidazo[1,2-a]pyrazine | Tricyclic derivatives | PI3K | researchgate.net |
| Imidazo[1,2-a]pyrazine | Substituted derivatives | Aurora kinase | nih.gov |
| Imidazo[1,2-a]pyrazine | Various derivatives | Anticancer activity | tubitak.gov.tr |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Diversification
The development of new and efficient synthetic routes is crucial for expanding the chemical space and generating diverse libraries of 2,3-dihydroimidazo[1,2-a]pyrazine derivatives for screening and development.
One established method for creating the saturated portion of this heterocyclic system involves the reaction of 5-dialkylamino-1,1-dicyano-2-aza-1,3-dienes with ethylenediamine. ucl.ac.uk This approach specifically yields the this compound core. ucl.ac.uk Building on the principles of diversity-oriented synthesis, researchers are looking towards multicomponent reactions (MCRs) to rapidly assemble complex molecules from simple starting materials in a single step. For instance, three-component couplings involving 2-aminoheterocycles, aldehydes, and isonitriles have been effectively used to create diverse libraries of related imidazo[1,2-a] fused heterocycles. ucl.ac.uk Adapting these MCRs to incorporate precursors that result in the dihydro-pyrazine ring is a promising strategy for generating novel derivatives.
Future efforts are likely to focus on developing stereoselective syntheses to control the chirality of the saturated ring, which is critical for optimizing interactions with biological targets. Furthermore, the use of flow chemistry and automated synthesis platforms could accelerate the production and diversification of these compounds, enabling high-throughput screening efforts.
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is fundamental to its rational application. Advanced analytical techniques are indispensable tools in this endeavor.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of these compounds. For the related aromatic imidazo[1,2-a]pyrazine (B1224502) systems, 1H-NMR spectra clearly define the protons on the pyrazine (B50134) ring, which typically appear as doublets. ucl.ac.uk Similar detailed analysis of the 2,3-dihydro- derivatives is crucial for confirming their structure and stereochemistry. Electrospray Ionization Mass Spectrometry (ESI-MS) is also routinely used to confirm the molecular weight of newly synthesized derivatives. google.com
Computational Modeling: In silico methods are becoming increasingly powerful for predicting molecular properties and guiding experimental work. Virtual high-throughput screening has been successfully used to identify imidazo[1,2-a]pyrazine-based compounds as potential enzyme inhibitors. ucl.ac.uk Computational docking studies help visualize how these molecules interact with protein binding sites, providing insights that inform the design of next-generation compounds. ucl.ac.uk Future research will likely involve more sophisticated computational approaches, such as Density Functional Theory (DFT) calculations, to probe the electronic structure, reactivity, and spectroscopic properties of the this compound core in greater detail.
Exploration of New Reactivity Patterns and Chemical Transformations
Expanding the toolkit of chemical reactions for the this compound nucleus is essential for creating more complex and functionalized molecules. While the reactivity of the aromatic imidazo[1,2-a]pyrazine system is better understood, featuring transformations like metalation and halogen-metal exchange, the specific reactivity of the dihydro- variant is an area ripe for exploration. ucl.ac.uk
One documented transformation for a related derivative involves the reduction of an exocyclic double bond on a 2,3-dihydroimidazo[1,2-a]pyrazin-3-one using sodium borohydride. google.com This indicates that the core structure is stable to certain reductive conditions, allowing for selective modifications at peripheral positions.
Future investigations will likely focus on:
Functionalization of the Saturated Ring: Exploring methods for selective C-H activation or the introduction of functional groups onto the dihydropyrazine (B8608421) ring.
Ring-Opening Reactions: Investigating the stability of the bicyclic system under various conditions to potentially access novel linear or monocyclic scaffolds.
Cross-Coupling Reactions: Applying modern cross-coupling methodologies to append diverse substituents to the heterocyclic core, building upon the successes seen with the aromatic analogues.
A summary of potential reaction types is presented below.
| Reaction Type | Potential Application | Status |
| Selective Reduction | Modification of peripheral functional groups | Demonstrated google.com |
| Metalation/Cross-Coupling | Introduction of aryl or alkyl substituents | Explored in aromatic analogues ucl.ac.uk |
| C-H Activation | Direct functionalization of the core structure | Future Exploration |
Rational Design Strategies for Structure-Property Optimization
The ultimate goal of studying the this compound scaffold is often to develop molecules with specific, optimized properties. Rational design, which combines computational insights with medicinal chemistry expertise, is key to achieving this.
A clear example of this strategy has been demonstrated in the development of enzyme inhibitors based on the related imidazo[1,2-a]pyrazine core. ucl.ac.uk The process began with the identification of a lead compound from a screening campaign. ucl.ac.uk By studying the in silico interactions of this initial hit within the target enzyme's ATP binding site, a second generation of compounds was designed and synthesized to improve potency and other properties. ucl.ac.uk
This cycle of design, synthesis, and testing allows for the development of a Structure-Activity Relationship (SAR) . SAR studies identify which parts of the molecule are essential for its function and how modifications affect its properties. ucl.ac.uk Identifying these trends paves the way for the design of further novel compounds with enhanced characteristics. ucl.ac.uk This iterative optimization process, guided by a deep understanding of the structure-property landscape, is a powerful strategy that will continue to drive the development of this compound-based molecules for a wide range of applications. ucl.ac.uk
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
